

Application Note: Detection of **Perfluorohexanoic Acid** (PFHxA) in Food Packaging Materials

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Compound of Interest

Compound Name: *Perfluorohexanoic Acid*

Cat. No.: *B149306*

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Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals used in a wide variety of industrial and consumer products, including food packaging, due to their oil- and water-repellent properties.^{[1][2]} **Perfluorohexanoic acid** (PFHxA), a short-chain PFAS, has been detected in various food contact materials (FCMs).^{[1][3][4][5]} Concerns over the potential for these "forever chemicals" to migrate from packaging into food and their associated health risks have led to an increased need for sensitive and reliable analytical methods for their detection and quantification in food packaging materials.^{[2][6]}

This application note provides a detailed protocol for the determination of PFHxA in food packaging materials using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.^{[2][6][7][8]} The described methodology is intended for researchers, scientists, and quality control professionals in the food safety and packaging industries.

Analytical Methodology

The determination of PFHxA in food packaging involves a multi-step process encompassing sample preparation, extraction, and instrumental analysis.

1. Sample Preparation:

Food packaging samples, such as paper, paperboard, and plastic, are first cut into small pieces to increase the surface area for efficient extraction.[2][9] For some materials, particle size reduction techniques like grinding may be employed to improve extraction efficiency.[8]

2. Extraction:

Several extraction techniques have been successfully employed for the isolation of PFHxA from food packaging matrices. Common methods include:

- **Ultrasonic-Assisted Extraction (UAE):** This is a widely used technique where the sample is sonicated in a solvent, typically methanol or a mixture of methanol and other organic solvents.[1][4] Sonication helps to break up material fibers and facilitates the transfer of PFAS into the solvent.[10]
- **Accelerated Solvent Extraction (ASE):** This technique uses elevated temperatures and pressures to accelerate the extraction process, often with methanol as the solvent.[2][11]
- **Solid-Liquid Extraction (SLE):** This involves the direct extraction of the sample with a suitable solvent, such as methanol or acetonitrile.[12]

The choice of extraction solvent is critical, with methanol being a common and effective choice for PFAS analysis.[1][2][4]

3. Extract Clean-up and Concentration:

Following extraction, the solvent extract is often concentrated to increase the analyte concentration before analysis. This is typically achieved by evaporating the solvent under a gentle stream of nitrogen.[1][2] The dried extract is then reconstituted in a smaller volume of a suitable solvent, often a mixture of methanol and water, which is compatible with the LC-MS/MS mobile phase.[2] For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[13]

4. Instrumental Analysis by LC-MS/MS:

The final determination and quantification of PFHxA are performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[2][6][7][8][11][14] This technique offers high sensitivity and selectivity, allowing for the detection of PFHxA at

very low concentrations. The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with additives like ammonium acetate to improve ionization.[1] The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for the accurate quantification of PFHxA.

Quantitative Data Summary

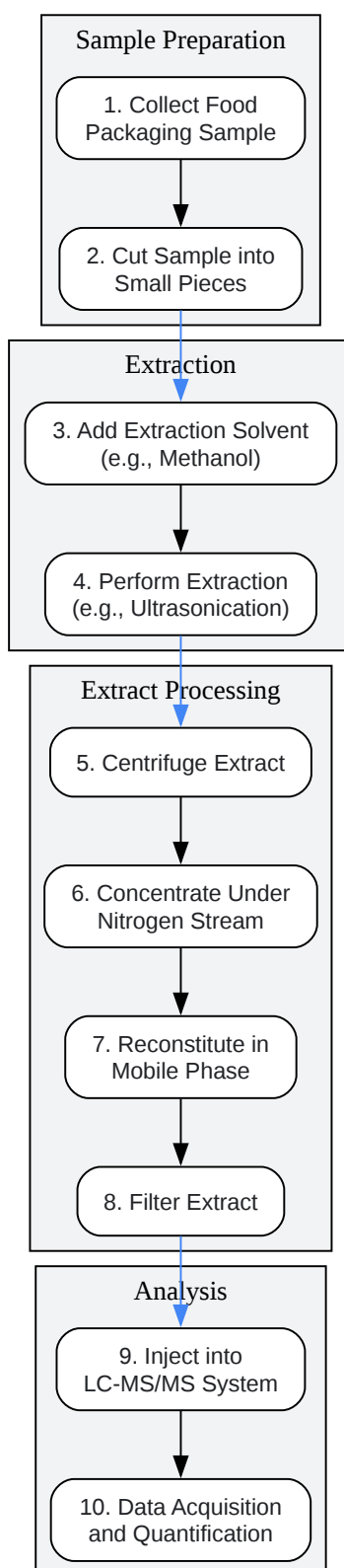
The following table summarizes the quantitative data for PFHxA detection in food packaging materials as reported in various studies.

Study Reference	Matrix Type	Extraction Method	Analytical Method	LOD (ng/g)	LOQ (ng/g)	Recovery (%)
Jovanović et al.[1]	Microwave popcorn bags, pizza boxes	Accelerated Solvent Extraction (ASE) with MeOH	LC-MS	0.025 - 0.1	-	-
Hoang et al.[1]	Various Food Packaging Materials	Ultrasonication	LC-MS	0.040 - 0.1 (MDL)	-	-
Chen et al. [1]	Microwave popcorn bags, paper cups, baking papers	Ultrasonication, SPE	UHPLC-MS	0.003 - 1.99	0.01 - 6.62	-
Graz University of Technology Study[2] [11]	Paper and board	Accelerated Solvent Extraction (ASE) with MeOH	LC-MS/MS	0.1 - 0.5 (MDL)	-	84 - 94
Zabaleta et al.[3]	Paperboard FCMs	-	-	-	-	-
Dueñas-Mas et al. [4]	Paper or cardboard (cups, plates, wrappers, etc.)	Sonication with MeOH	LC-MS/MS	-	-	-

Jovanović et al.[5]	Secondary paper materials	-	LC-MS/MS	-	-	-
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LOD: Limit of Detection; LOQ: Limit of Quantification; MDL: Method Detection Limit; MeOH: Methanol; SPE: Solid-Phase Extraction; UHPLC-MS: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry; LC-MS: Liquid Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; FCMs: Food Contact Materials.

Experimental Workflow Diagram



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Caption: Experimental workflow for PFHxA detection in food packaging.

Detailed Protocol: Quantification of PFHxA in Food Packaging by LC-MS/MS

Scope

This protocol details the procedure for the extraction and quantification of **Perfluorohexanoic Acid** (PFHxA) from paper and paperboard food packaging materials.

Materials and Reagents

- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)
- Reagents: Ammonium acetate ($\geq 99\%$, LC-MS grade)
- Standards: Native PFHxA standard, Mass-labeled PFHxA internal standard (e.g., $^{13}\text{C}_2$ -PFHxA)
- Equipment:
 - Analytical balance
 - Scissors or cutting tools
 - Polypropylene centrifuge tubes (50 mL)
 - Ultrasonic bath
 - Centrifuge
 - Nitrogen evaporator
 - Vortex mixer
 - Syringe filters (0.22 μm , e.g., nylon or regenerated cellulose)[\[2\]](#)[\[11\]](#)
 - Polypropylene autosampler vials (2 mL)
 - LC-MS/MS system with a C18 column

Standard Preparation

- **Stock Solutions:** Prepare individual stock solutions of native PFHxA and the mass-labeled internal standard in methanol at a concentration of 1 µg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
- **Internal Standard Spiking Solution:** Prepare a spiking solution of the mass-labeled internal standard at a concentration of 100 ng/mL in methanol.

Sample Preparation and Extraction

- Cut a representative portion of the food packaging sample into small pieces (approximately 1 cm x 1 cm).
- Accurately weigh approximately 1.0 g of the cut sample into a 50 mL polypropylene centrifuge tube.
- Spike the sample with a known amount of the mass-labeled internal standard solution (e.g., 50 µL of 100 ng/mL ¹³C₂-PFHxA).
- Add 10 mL of methanol to the centrifuge tube.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes.[\[4\]](#)
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction (steps 4-7) with another 10 mL of methanol.
- Combine the two supernatants.
- Evaporate the combined extract to dryness under a gentle stream of nitrogen at room temperature.

- Reconstitute the residue in 1 mL of methanol/water (50:50, v/v).
- Vortex the reconstituted sample for 30 seconds.
- Filter the extract through a 0.22 μm syringe filter into a polypropylene autosampler vial for LC-MS/MS analysis.[\[2\]](#)[\[11\]](#)

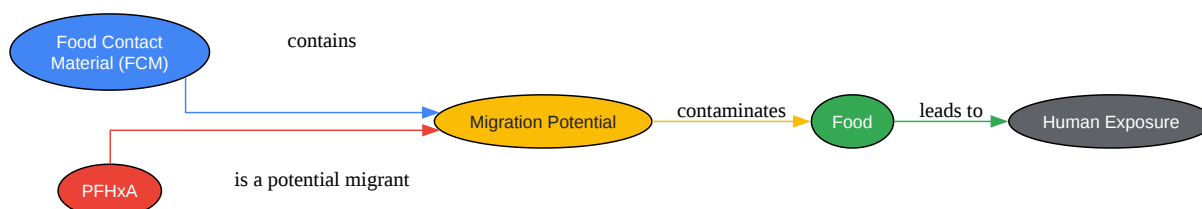
LC-MS/MS Analysis

- LC Conditions (Example):
 - Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 μm)
 - Mobile Phase A: Water with 5 mM ammonium acetate
 - Mobile Phase B: Methanol with 5 mM ammonium acetate
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
- MS/MS Conditions (Example):
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - MRM Transitions:
 - PFHxA: Monitor the transition from the precursor ion (m/z 313) to a characteristic product ion (e.g., m/z 269).
 - $^{13}\text{C}_2$ -PFHxA (Internal Standard): Monitor the appropriate mass transition.
 - Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio of the native PFHxA to the internal standard against the concentration of the calibration standards.
- Calculate the concentration of PFHxA in the sample extracts using the calibration curve.
- Determine the final concentration of PFHxA in the original food packaging sample (in ng/g) by accounting for the initial sample weight and the final reconstitution volume.

Logical Relationship Diagram



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